3-氯-2-(2-氯-5-甲基苯氧基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

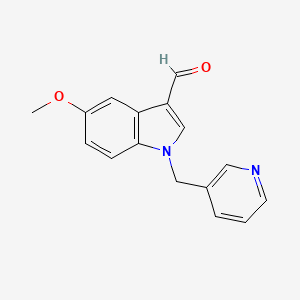

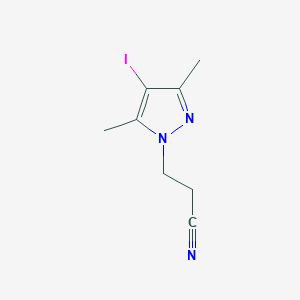

The compound 3-Chloro-2-(2-chloro-5-methylphenoxy)aniline is a chlorinated aniline derivative, which is a class of compounds known for their utility in various chemical syntheses and industrial applications. Anilines are aromatic amines that serve as precursors or intermediates in the production of dyes, pharmaceuticals, and agrochemicals. The presence of chloro and methyl groups in the compound suggests that it may have specific reactivity patterns and physical-chemical properties that could be of interest in synthetic chemistry.

Synthesis Analysis

The synthesis of chlorinated anilines typically involves the use of chlorinated starting materials and reagents that introduce the aniline functionality. For example, the practical synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline was achieved from 1-(chloromethyl)-3-fluorobenzene and 2-chloro-4-nitrophenol via condensation, followed by reduction, yielding an 82% overall yield . Similarly, 2-chloro-4-aminophenol, a related compound, was synthesized from 3,4-dichloronitrobenzene by high-pressure hydrolysis and reduction, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether . These methods highlight the importance of chlorinated intermediates and the use of reduction reactions in the synthesis of chlorinated aniline derivatives.

Molecular Structure Analysis

The molecular structure of chlorinated anilines can be studied using various spectroscopic techniques. For instance, vibrational spectroscopy (FT-IR and FT-Raman) can provide insights into the functional groups present in the molecule and the influence of substituents on the vibrational wavenumbers . Quantum chemical studies, such as density functional theory (DFT) calculations, can be used to derive optimized geometries and to analyze molecular orbitals, including natural bond orbitals (NBOs) and the HOMO-LUMO energy gap . These analyses are crucial for understanding the electronic structure and reactivity of the compound.

Chemical Reactions Analysis

Chlorinated anilines can participate in various chemical reactions due to the presence of reactive amino and chloro groups. For example, anilines can undergo cyclocondensation reactions to form heterocyclic compounds, as demonstrated by the synthesis of 2,3-disubstituted indoles from anilines and vicinal diols . The reactivity of anilines with phosphorus oxychloride and thiophosphoryl chloride has also been studied, leading to the formation of heterocyclic products . These reactions showcase the versatility of anilines in forming complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated anilines are influenced by their molecular structure. The presence of electron-withdrawing chloro groups can affect the acidity of the amino group and the overall polarity of the molecule. The melting point, boiling point, solubility, and stability of the compound can be characterized using techniques such as TLC, NMR, and melting point determination . Additionally, the thermodynamic parameters of the molecule, such as enthalpy, entropy, and free energy, can be studied to understand its behavior under different temperature conditions .

科学研究应用

合成过程

3-氯-2-(2-氯-5-甲基苯氧基)苯胺及其衍生物已在不同研究中合成,用于不同的应用。合成方法通常涉及高压水解、还原反应和加成反应。例如,文子强开发的合成过程产物产率高,质量好,环境污染少(Wen Zi-qiang, 2007)。同样,张庆文描述了一种衍生物的实用合成过程,强调其稳健性和最小废物负担(Zhang Qingwen, 2011)。

杀虫剂生产

一个重要的应用是在杀虫剂生产中。文子强对杀虫剂诺瓦鲁隆的合成研究就是一个例子。这个过程涉及一系列化学反应,包括酰化和加成反应,最终导致最终的杀虫剂产品(Wen Zi-qiang, 2008)。

药用和农业应用

苯胺的氯衍生物,包括3-氯-2-(2-氯-5-甲基苯氧基)苯胺,在染料、药品和农业药剂的生产中常被使用。P. Słomkiewicz等人研究了它们在海洛石吸附剂上的吸附性能,突出了它们在环境应用中的重要性(P. Słomkiewicz等人,2017)。

催化氧化

Fe3O4纳米颗粒已被用作苯酚和苯胺化合物的催化氧化催化剂,包括苯胺的氯衍生物。张胜晓等人的研究展示了这些纳米颗粒在从溶液中去除有毒化合物方面的潜力,因此具有环境影响(Shengxiao Zhang et al., 2009)。

抗菌剂

从3-氯-2-(2-氯-5-甲基苯氧基)苯胺衍生的化合物已被评估其抗菌性能。Shriram H. Bairagi等人合成了4-氯-3-香豆素醛的席夫碱,并对其进行了抗菌活性测试,表明这些化合物在医学应用中的潜力(Shriram H. Bairagi et al., 2009)。

作用机制

未来方向

属性

IUPAC Name |

3-chloro-2-(2-chloro-5-methylphenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO/c1-8-5-6-9(14)12(7-8)17-13-10(15)3-2-4-11(13)16/h2-7H,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPCUSJHDICUJMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OC2=C(C=CC=C2Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-(2-chloro-5-methylphenoxy)aniline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Tert-butyl)phenoxy]aniline](/img/structure/B1328184.png)

![5-Methyl-4-[(3-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1328189.png)

![5-Methyl-4-[(2-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1328190.png)

![3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzaldehyde](/img/structure/B1328192.png)

![(2E)-3-(3-{[(3,5-Dimethylisoxazol-4-YL)methoxy]-methyl}-4-methoxyphenyl)acrylic acid](/img/structure/B1328194.png)

![4-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid](/img/structure/B1328196.png)

![6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1328197.png)

![3-(3,4-dichlorobenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B1328199.png)

![5-[(5-methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1328206.png)